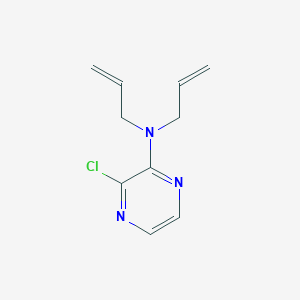

![molecular formula C12H13N3O2 B1479013 5-(2-aminofenil)tetrahidropirrolo[3,4-c]pirrol-1,3(2H,3aH)-diona CAS No. 2097957-15-6](/img/structure/B1479013.png)

5-(2-aminofenil)tetrahidropirrolo[3,4-c]pirrol-1,3(2H,3aH)-diona

Descripción general

Descripción

5-(2-Aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as 5-APT, is a heterocyclic compound that has been studied for its various uses in organic synthesis, scientific research applications, and its biochemical and physiological effects. 5-APT has a wide range of applications, from being used as a photoredox catalyst in organic synthesis to being utilized in medicinal chemistry as a potential therapeutic agent. In

Aplicaciones Científicas De Investigación

Acoplamiento fotocatalítico de aminas

Este compuesto se ha utilizado en el diseño y síntesis de un marco orgánico covalente de absorción de banda ancha para un acoplamiento fotocatalítico artificial de aminas eficiente . El grupo funcional tiofeno se introduce con precisión en las unidades de aceptor de electrones de TpDPP-Py (TpDPP: 5,5’-(2,5-bis(2-etilhexil)−3,6-dioxo-2,3,5,6-tetrahidropirrolo [3,4-c]pirrol-1,4-diil)bis(tiofeno-2-carbaldehído), Py: 1,3,6,8-tetrakis(4-aminofenil)pireno) COFs . Esto no solo extiende significativamente su capacidad de absorción espectral, sino que también les confiere efectos de absorción de dos y tres fotones, mejorando en gran medida la tasa de utilización de la luz solar .

Acoplamiento selectivo fotocatalítico

El acoplamiento selectivo de bencilamina como reactante objetivo se utiliza para evaluar la actividad fotocatalítica de los COFs TpDPP-Py, mostrando una alta conversión fotocatalítica del 99% y una selectividad del 98% en 20 min . Además, los COFs TpDPP-Py también exhiben la universalidad del acoplamiento selectivo fotocatalítico de otros derivados de imina con una eficiencia de conversión del 100% .

Utilización del espectro solar

Desarrollar materiales altamente activos que utilicen eficazmente el espectro solar es crucial para la fotocatálisis . El compuesto se ha utilizado en el desarrollo de un nuevo marco orgánico covalente donador-aceptor (D-A) (COF) con un amplio rango de absorción de 200 nm a 900 nm (luz ultravioleta-visible-infrarroja cercana) .

Mejora de la actividad fotocatalítica

El compuesto se ha utilizado en una estrategia significativa para desarrollar COFs con un amplio rango de absorción para mejorar la actividad fotocatalítica .

Síntesis orgánica

El compuesto se ha utilizado en síntesis orgánica . Se ha utilizado en el diseño y síntesis de un marco orgánico covalente de absorción de banda ancha para un acoplamiento fotocatalítico artificial de aminas eficiente .

Producción de hidrógeno

El compuesto se ha utilizado en el desarrollo de fotocatalizadores para la producción de hidrógeno . El desarrollo de fotocatalizadores eficientes es crucial para la fotocatálisis impulsada por energía solar .

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of covalent organic frameworks (cofs) which are highly active materials that efficiently utilize solar spectra .

Mode of Action

The compound interacts with its targets through a process known as photocatalytic amine coupling . This process involves the absorption of light, which triggers a series of reactions that result in the coupling of amines .

Biochemical Pathways

The compound is involved in the synthesis pathway of covalent organic frameworks (COFs), where the thiophene functional group is accurately introduced into the electron acceptor units . This process extends the spectral absorption capacity of the COFs and endows them with two-photon and three-photon absorption effects .

Pharmacokinetics

Its role in the synthesis of cofs suggests that it may have high stability and a broad absorption range .

Result of Action

The compound’s action results in the creation of COFs with a wide absorption range, greatly enhancing the utilization rate of sunlight . The selective coupling of benzylamine as the target reactant is used to assess the photocatalytic activity of the COFs, showing high photocatalytic conversion and selectivity .

Action Environment

Environmental factors such as light intensity and wavelength can influence the compound’s action, efficacy, and stability. For instance, the compound’s photocatalytic activity is enhanced under sunlight due to its wide absorption range .

Análisis Bioquímico

Biochemical Properties

5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as protein methyltransferases and glycosyltransferases . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in cellular processes. The compound’s interaction with these enzymes is typically characterized by binding to the active site, thereby modulating the enzyme’s activity.

Cellular Effects

The effects of 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation. Additionally, it can impact metabolic pathways by modulating the activity of key metabolic enzymes, thereby affecting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, leading to downstream effects on cellular functions. For example, the compound’s interaction with protein methyltransferases can inhibit their activity, resulting in altered methylation patterns and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby affecting cellular energy production. Additionally, it can impact the levels of specific metabolites, leading to changes in overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact metabolic processes and energy production.

Propiedades

IUPAC Name |

5-(2-aminophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-3-1-2-4-10(9)15-5-7-8(6-15)12(17)14-11(7)16/h1-4,7-8H,5-6,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVPUGVCJCNGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1C3=CC=CC=C3N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478931.png)

![3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478932.png)

![(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478938.png)

![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)

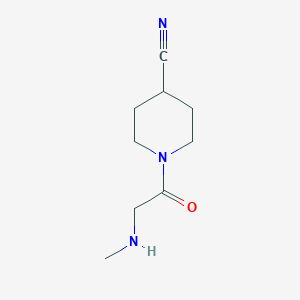

![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)

![2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478943.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)

![(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478947.png)

![(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478950.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)

![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)